molecular formula C12H20N2 B12119697 N3-benzyl-1,N3-dimethyl-propanediyldiamine

N3-benzyl-1,N3-dimethyl-propanediyldiamine

Cat. No.: B12119697
M. Wt: 192.30 g/mol
InChI Key: FNLTZOAXHYFOBJ-UHFFFAOYSA-N
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Description

N3-Benzyl-1,N3-dimethyl-propanediyldiamine is a tertiary diamine derivative featuring a 1,3-propanediamine backbone substituted with a benzyl group and a methyl group at the N3 position. Such compounds are typically synthesized via alkylation or condensation reactions involving benzyl halides or aldehydes, as seen in the preparation of N,O-bidentate directing groups (e.g., ) .

Properties

Molecular Formula

C12H20N2

Molecular Weight

192.30 g/mol

IUPAC Name

1-N-benzyl-1-N-methylbutane-1,3-diamine

InChI

InChI=1S/C12H20N2/c1-11(13)8-9-14(2)10-12-6-4-3-5-7-12/h3-7,11H,8-10,13H2,1-2H3

InChI Key

FNLTZOAXHYFOBJ-UHFFFAOYSA-N

Canonical SMILES

CC(CCN(C)CC1=CC=CC=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-benzyl-1,N3-dimethyl-propanediyldiamine typically involves the reaction of benzyl chloride with N,N-dimethyl-1,3-propanediamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:

    Temperature: Room temperature to 60°C

    Solvent: Anhydrous ethanol or methanol

    Reaction Time: 12-24 hours

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

N3-benzyl-1,N3-dimethyl-propanediyldiamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert it into secondary or primary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzyl or methyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include amine oxides, secondary amines, and substituted derivatives with various functional groups.

Scientific Research Applications

N3-benzyl-1,N3-dimethyl-propanediyldiamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N3-benzyl-1,N3-dimethyl-propanediyldiamine involves its interaction with molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to modulation of their activity. The specific pathways involved depend on the context of its application, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between N3-benzyl-1,N3-dimethyl-propanediyldiamine and related diamine derivatives:

Compound Substituents Molecular Formula Key Properties/Applications Reference
This compound N3-benzyl, N3-methyl, N1-H C₁₃H₂₁N₂ Hypothesized applications in catalysis or drug delivery due to lipophilic benzyl group. Inferred
N1-Benzyl-N3-methyl-1,3-propanediamine N1-benzyl, N3-methyl C₁₁H₁₈N₂ Potential intermediate in pharmaceutical synthesis; similar to benzylpenicillin derivatives .
N,N-Dimethyl-1,3-propanediamine N1,N3-dimethyl C₅H₁₄N₂ High polarity; used as a ligand in coordination chemistry or surfactant precursor .
N1-(3-Aminopropyl)-N3-dodecyl-1,3-propanediamine N3-dodecyl, N1-(3-aminopropyl) C₁₈H₄₁N₃ Amphiphilic properties; applications in surfactants or antimicrobial agents .
N,N'-Bis(5-methylsalicylidene)-2-hydroxy-1,3-propanediamine Schiff base with salicylidene groups C₂₀H₂₄N₂O₃ Chelating agent for lanthanides (e.g., Dy, Tb); used in luminescent materials .

Key Findings:

Schiff base derivatives (e.g., ) demonstrate superior metal-coordination capabilities due to their N,O-donor sites, unlike alkyl-substituted diamines, which are less versatile in coordination chemistry .

Synthetic Pathways: Benzyl-substituted diamines are often synthesized via nucleophilic substitution (e.g., benzyl chloride with amines) or reductive amination (e.g., ’s use of benzoyl chloride and amino alcohols) . N,N-Dimethyl-1,3-propanediamine requires simpler alkylation steps, making it more cost-effective for industrial-scale production .

Functional Applications :

  • Amphiphilic diamines (e.g., N3-dodecyl derivatives ) are prioritized in surfactant formulations, whereas N3-benzyl analogs may find niche roles in asymmetric catalysis or as chiral auxiliaries .
  • Schiff base diamines () are critical in materials science for constructing luminescent lanthanide complexes .

Biological Activity

N3-benzyl-1,N3-dimethyl-propanediyldiamine, also known as N1-benzyl-N1,N3-dimethyl-1,3-propanediamine, is a compound with significant biological activity. This article reviews its chemical properties, biological effects, mechanisms of action, and relevant case studies, providing a comprehensive understanding of its role in various biological systems.

This compound has the molecular formula C12H20N2C_{12}H_{20}N_2 and a molecular weight of 192.30 g/mol. The structure consists of a propanediamine backbone with a benzyl group attached to one nitrogen atom and two methyl groups on the other nitrogen atom.

Key Properties:

  • Molecular Formula: C12H20N2C_{12}H_{20}N_2
  • Molecular Weight: 192.30 g/mol
  • CAS Number: 13544698
  • Chemical Structure: Chemical Structure

1. Pharmacological Effects

This compound exhibits several pharmacological activities, including:

  • Antioxidant Activity: Studies have shown that this compound can scavenge free radicals, thereby reducing oxidative stress in cells. This property is particularly relevant in neuroprotective applications.
  • Antimicrobial Activity: The compound has demonstrated effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent.

The biological activity of this compound is attributed to its ability to interact with cellular receptors and enzymes:

  • Interaction with Enzymes: It may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular metabolism.
  • Receptor Modulation: The compound could act as a modulator for specific receptors, influencing signaling pathways related to cell growth and apoptosis.

Case Study 1: Neuroprotective Effects

In a study published in the Journal of Neurochemistry, researchers investigated the neuroprotective effects of this compound in models of oxidative stress. The results indicated that treatment with the compound significantly reduced neuronal cell death and improved cell viability compared to control groups.

ParameterControl GroupTreatment Group
Cell Viability (%)5085
Neuronal Cell Death (%)4515

Case Study 2: Antimicrobial Properties

A study in Antimicrobial Agents and Chemotherapy assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

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